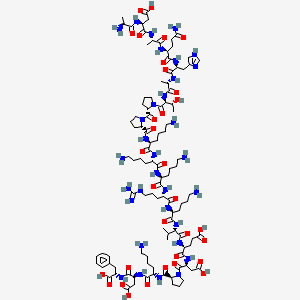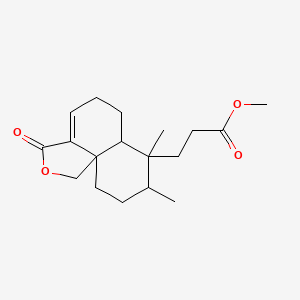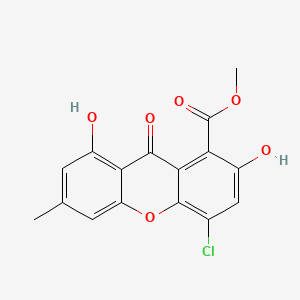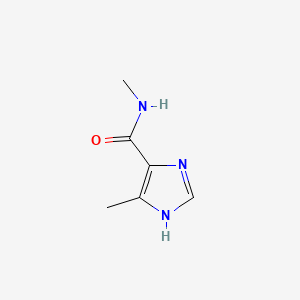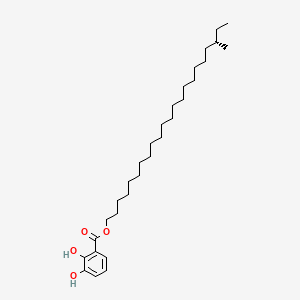
Gentiside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gentiside B can be synthesized through a series of chemical reactions involving the esterification of 2,3-dihydroxybenzoic acid with an appropriate alkyl chain . The reaction typically involves the use of potassium carbonate in methanol at room temperature for about 27 hours .
Industrial Production Methods
Industrial production of this compound involves the extraction from the root and rhizome of Gentiana rigescens using optimized heat reflux extraction conditions . The extraction parameters include an extraction time of approximately 2.5 hours, an extraction temperature of 80°C, and a solvent-to-material ratio of 20:1 mL/g .
Análisis De Reacciones Químicas
Types of Reactions
Gentiside B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Gentiside B has a wide range of scientific research applications:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Gentiside A: Another neuritogenic compound from Gentiana rigescens with similar activity.
Gentisides C-K: A series of neuritogenic compounds with varying alkyl chain lengths.
ABG-199: A synthetic derivative with significant neuritogenic activity.
Uniqueness
Gentiside B is unique due to its specific alkyl chain length and its ability to induce neurite outgrowth at low concentrations, comparable to the best nerve growth factor concentrations . Its structural simplicity and potent activity make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
[(20S)-20-methyldocosyl] 2,3-dihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-3-26(2)22-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25-34-30(33)27-23-21-24-28(31)29(27)32/h21,23-24,26,31-32H,3-20,22,25H2,1-2H3/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEXPCXAWNKDMT-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
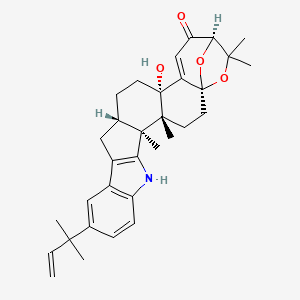
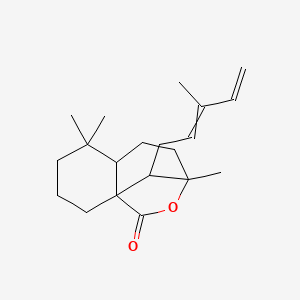
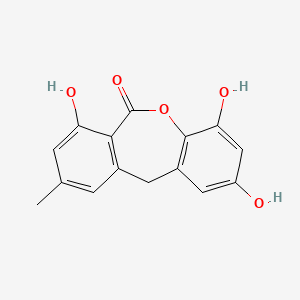
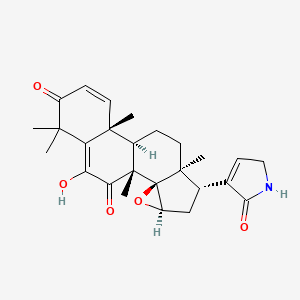
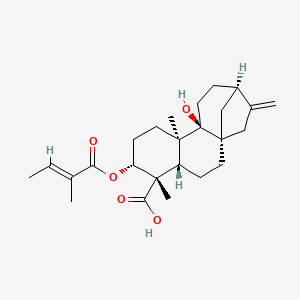
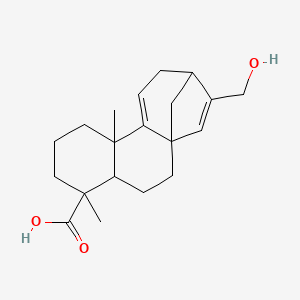
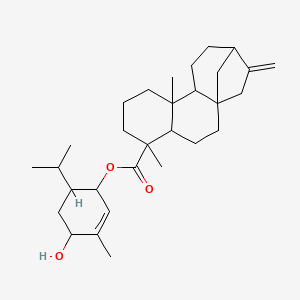
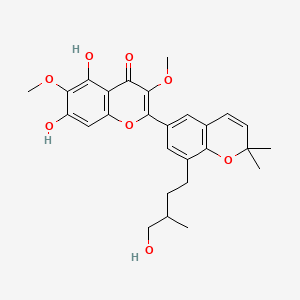
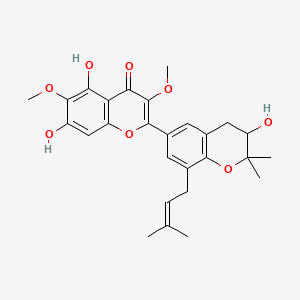
![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)
